molecular formula C20H17BrN2O3 B4616161 ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE

ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE

Cat. No.: B4616161
M. Wt: 413.3 g/mol
InChI Key: WTKXXCHSUMPKAL-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE: is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an ethyl ester moiety

Scientific Research Applications

ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Esterification: The ethyl ester moiety is introduced via esterification reactions, typically using ethanol and an acid catalyst.

    Formamidation: The final step involves the formamidation of the quinoline derivative to introduce the formamido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Phenyl-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

    Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

ETHYL 2-{[2-(4-BROMOPHENYL)QUINOLIN-4-YL]FORMAMIDO}ACETATE can be compared with other quinoline derivatives:

    Similar Compounds:

  • Uniqueness: The presence of the formamido group and the specific substitution pattern on the quinoline core make this compound unique in its chemical reactivity and potential applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-2-26-19(24)12-22-20(25)16-11-18(13-7-9-14(21)10-8-13)23-17-6-4-3-5-15(16)17/h3-11H,2,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKXXCHSUMPKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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